![molecular formula C12H18N4O B2957844 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane CAS No. 2059956-11-3](/img/structure/B2957844.png)
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane
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Description
Scientific Research Applications
Synthesis and Chemical Characterization
Research has focused on the synthesis and characterization of heterocyclic compounds, including pyridazinones and related structures, which are of significant interest due to their diverse biological activities and potential for drug development. For instance, Menges et al. (2013) explored the synthesis of pyrrolotriazepine derivatives through a series of chemical reactions starting from pyrrole, demonstrating the chemical versatility of these heterocyclic frameworks (Menges et al., 2013). Similarly, Mahmoud et al. (2012) reported on the synthesis and spectral characterization of various phthalazinone derivatives, further contributing to the understanding of the chemical properties and reactivity of such compounds (Mahmoud et al., 2012).
Biological Activity and Applications
Several studies have investigated the potential biological activities of pyridazinone derivatives and related heterocycles. Ott et al. (2004) discovered that certain pyridazino[3,4-b][1,5]benzoxazepin-5(6H)ones show promise as multidrug-resistance modulating agents, which could have significant implications for cancer therapy (Ott et al., 2004). Additionally, Abubshait (2007) conducted research on indolylpyridazinone derivatives, examining their synthesis, reactions, and potential biological activity, suggesting the broad applicability of these compounds in medicinal chemistry (Abubshait, 2007).
Advanced Materials and Catalysis
Research on heterocyclic compounds also extends to applications in materials science and catalysis. Zong and Thummel (2005) investigated a new family of Ru complexes for water oxidation, showcasing the utility of heterocyclic compounds in facilitating important chemical transformations relevant to energy and environmental technologies (Zong & Thummel, 2005).
properties
IUPAC Name |
4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-4-16(5-7-17-6-1)12-8-10-9-13-3-2-11(10)14-15-12/h8,13H,1-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZABVVKIMZNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=NN=C3CCNCC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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